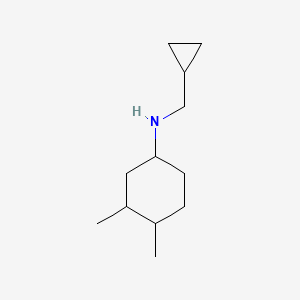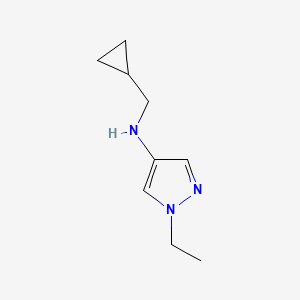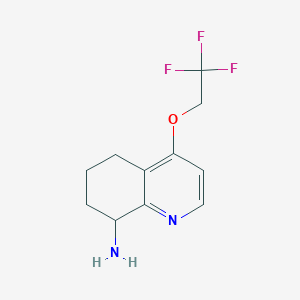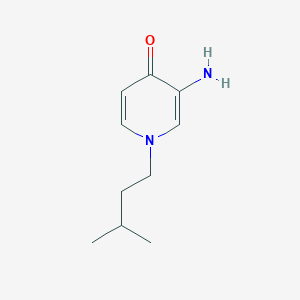
5-(Difluoromethyl)pyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, along with a sulfonyl chloride functional group. The combination of these functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)pyridine-2-sulfonyl chloride typically involves the difluoromethylation of 2-mercaptopyridine followed by oxidation. One common method includes the reaction of 2-mercaptopyridine with difluorochloromethane (HCF2Cl) or diethyl bromodifluoromethanephosphonate [BrCF2P(O)(OEt)2] to form the difluoromethylated intermediate. This intermediate is then oxidized using reagents such as sodium periodate (NaIO4) and ruthenium chloride (RuCl3) to yield the desired sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of advanced purification techniques, such as chromatography, further enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Sodium periodate (NaIO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd), copper (Cu) complexes.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfides .
Applications De Recherche Scientifique
5-(Difluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions. The difluoromethyl group imparts unique electronic properties, making the compound a valuable reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoromethyl 2-pyridyl sulfone: This compound is similar in structure but contains a sulfone group instead of a sulfonyl chloride group.
Difluoromethyl phenyl sulfone: Another related compound with a phenyl ring instead of a pyridine ring.
Pyridine-3-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at a different position on the pyridine ring.
Uniqueness
5-(Difluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both the difluoromethyl and sulfonyl chloride groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its significance in scientific research and industry .
Propriétés
Formule moléculaire |
C6H4ClF2NO2S |
|---|---|
Poids moléculaire |
227.62 g/mol |
Nom IUPAC |
5-(difluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-13(11,12)5-2-1-4(3-10-5)6(8)9/h1-3,6H |
Clé InChI |
YDLFSTCRDPVJEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(F)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-chlorophenyl)methyl]aniline](/img/structure/B15273298.png)
![2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid](/img/structure/B15273307.png)
![1-[(4-Phenylbutan-2-yl)amino]propan-2-ol](/img/structure/B15273316.png)
![(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid](/img/structure/B15273317.png)
![2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273321.png)

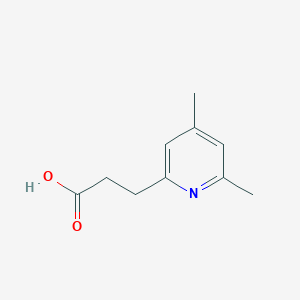
![8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)
